
tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a cyano group, and a methylpyridinyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(5-cyano-4-methylpyridin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine ring.
Reduction: The cyano group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine or pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Chemistry: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring and the cyano group may play key roles in its binding affinity and specificity towards molecular targets.
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the piperazine and tert-butyl groups, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Features: tert-Butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the cyano and methylpyridinyl groups, which may confer distinct properties and applications compared to its analogs.
特性
分子式 |
C16H22N4O2 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
tert-butyl 4-(5-cyano-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2/c1-12-9-14(18-11-13(12)10-17)19-5-7-20(8-6-19)15(21)22-16(2,3)4/h9,11H,5-8H2,1-4H3 |
InChIキー |
KGMKHEXTINGKKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


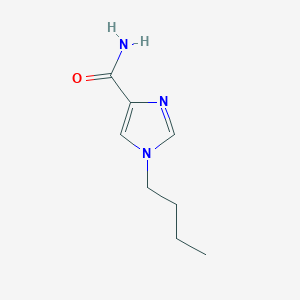
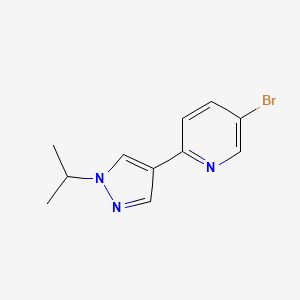
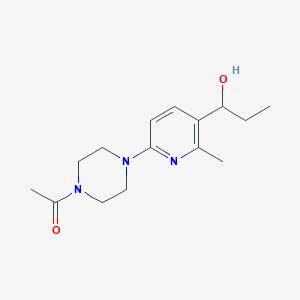
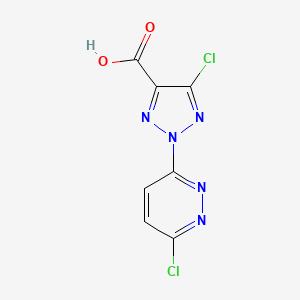




![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)
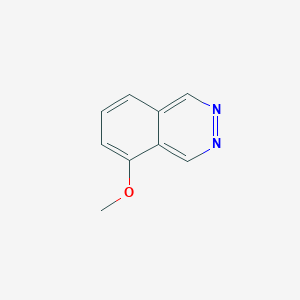
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)



